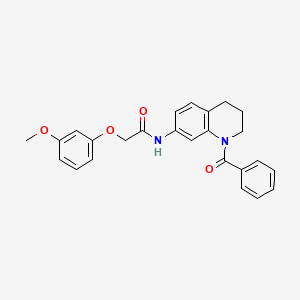![molecular formula C24H23FN2O5S B6561498 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide CAS No. 946259-88-7](/img/structure/B6561498.png)
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide" is a novel chemical entity that holds significant potential across various scientific disciplines. This compound combines structural features that lend it unique properties, making it a subject of interest in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Preparation of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide involves multi-step organic synthesis. Key steps include:
Formation of the tetrahydroquinoline core: : This is often achieved through cyclization reactions involving aromatic amines and ketones.
Introduction of the 4-fluorobenzenesulfonyl group: : This can be accomplished via sulfonylation reactions using sulfonyl chlorides in the presence of suitable bases.
Attachment of the 2,3-dimethoxybenzamide moiety: : This involves amidation reactions, often using coupling agents like EDC or DCC.
Industrial Production Methods
Scaling up for industrial production would likely involve:
Optimization of reaction conditions: : Including solvent selection, temperature control, and reaction time.
Purification: : Through crystallization or chromatography to ensure high purity of the final product.
Quality Control: : Using techniques like HPLC, NMR, and MS to confirm structure and purity.
化学反应分析
Types of Reactions
Oxidation: : Potential to form quinoline-N-oxide derivatives.
Reduction: : Possible reduction at the sulfonyl group or aromatic rings.
Substitution: : Nucleophilic substitution on the benzene ring.
Common Reagents and Conditions
Oxidizing agents: : e.g., m-CPBA for oxidation.
Reducing agents: : e.g., LiAlH₄ for reduction.
Nucleophiles: : e.g., sodium methoxide for substitution.
Major Products Formed
Oxidation: : Quinoline-N-oxides.
Reduction: : Corresponding anilines or sulfides.
Substitution: : Methoxy and other substituted derivatives.
科学研究应用
Chemistry
This compound is utilized as a building block in the synthesis of complex organic molecules. Its unique functional groups make it a versatile intermediate in developing new materials.
Biology
In biological research, it serves as a ligand in studying protein-ligand interactions, particularly in receptor binding studies due to its diverse functional groups.
Medicine
Industry
In industrial settings, it can be used in the development of specialty chemicals and advanced materials due to its stable and reactive functional groups.
作用机制
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins.
Pathways Involved: : It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
相似化合物的比较
Similar Compounds
N-[1-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
N-[1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
Unique Features
Fluorine Substitution: : The fluorine atom in N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide provides unique electronic properties that can influence its reactivity and binding affinity.
Structural Properties: : Its unique combination of tetrahydroquinoline and benzamide frameworks enhances its stability and versatility.
Hope this hits the spot. If there's anything else, just let me know!
属性
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-31-22-7-3-6-20(23(22)32-2)24(28)26-18-10-13-21-16(15-18)5-4-14-27(21)33(29,30)19-11-8-17(25)9-12-19/h3,6-13,15H,4-5,14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPZECMWIDBTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6561419.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561435.png)
![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6561442.png)

![2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one](/img/structure/B6561454.png)
![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6561462.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6561477.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6561485.png)
![6-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561491.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6561494.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6561495.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B6561496.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B6561506.png)
![2,3-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6561513.png)
